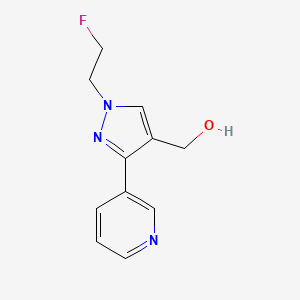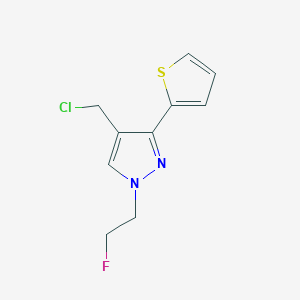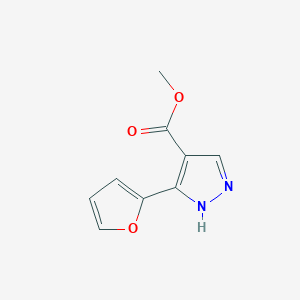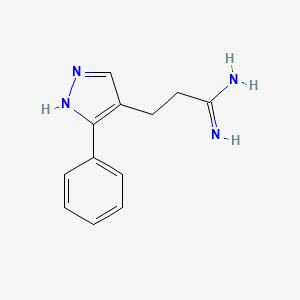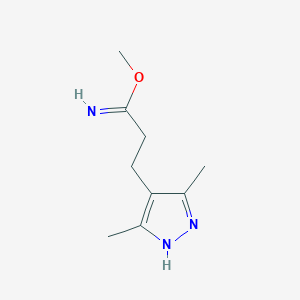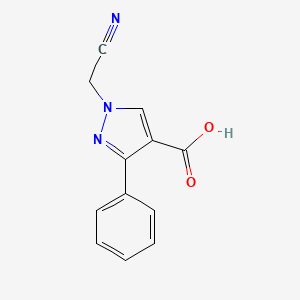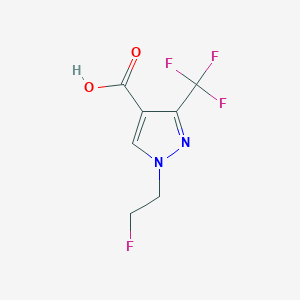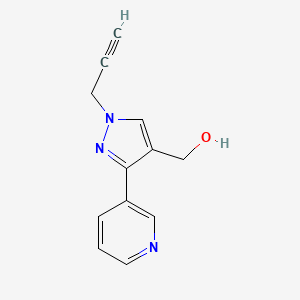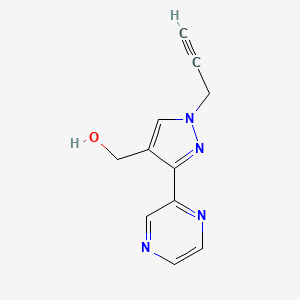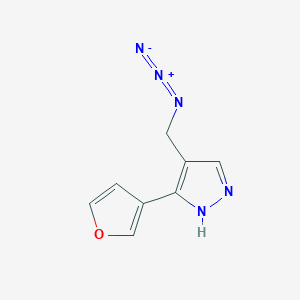![molecular formula C10H15ClF3NO2 B1482596 2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 2098139-03-6](/img/structure/B1482596.png)
2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one
Vue d'ensemble
Description
2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one (2-CEMTFP) is a synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the pyrrolidine family, which is a type of heterocyclic compound. 2-CEMTFP has been studied for its potential use in drug synthesis, as a precursor in organic synthesis, and as a reagent in biochemical and physiological studies. In Additionally, future directions for research on 2-CEMTFP will be outlined.
Applications De Recherche Scientifique
Synthesis and Molecular Structure Analysis
Research in the field of organic synthesis and crystallography often explores compounds with similar structures for their potential in creating new materials or understanding molecular interactions. For instance, the study of the synthesis and molecular structure of specific pyrrolidinone derivatives highlights the methods for creating these compounds and analyzing their crystal structures to understand their properties and potential applications in materials science and pharmaceuticals (Percino et al., 2006).
Electrooptic Film Fabrication
Research into heterocyclic "push-pull" chromophores, which share structural motifs with the compound , investigates their synthesis, characterization, and applications in electrooptic films. This research has implications for developing advanced materials for optical and electronic devices, showcasing how similar compounds can contribute to technological advancements in material sciences (Facchetti et al., 2006).
Quantum Chemical Investigation
Studies on the quantum chemical properties of substituted pyrrolidinones, including their electronic and thermodynamic parameters, are crucial for understanding the behavior of these compounds at the molecular level. Such investigations provide insights into the potential uses of these compounds in various chemical and biological processes, highlighting their reactivity and stability under different conditions (Bouklah et al., 2012).
Application in Catalysis and Organic Synthesis
Research into the catalytic applications of pyrrolidine derivatives for organic reactions, including synthesis techniques and the production of novel compounds, demonstrates the utility of these molecules in synthetic organic chemistry. This area explores the compound's role as intermediates in creating complex molecules with potential pharmaceutical applications (Singh et al., 2009).
Propriétés
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-2-17-7-9(10(12,13)14)3-4-15(6-9)8(16)5-11/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHQPHHZCDVICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(C1)C(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



